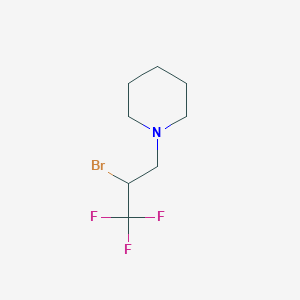

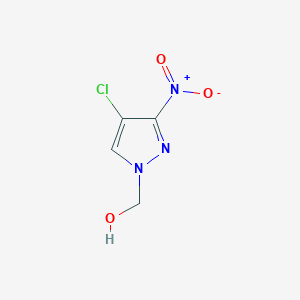

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Modification

Captodative Formyl- and Acyl(amino)alkenes : This research investigated the reaction of piperidine with 3-bromo-3-buten-2-one, resulting in the formation of compounds with a weakly basic tertiary amino group. The reaction is indicative of the chemical versatility and potential for modification of piperidine structures, including those like 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine (Rulev et al., 2003).

Preparative-scale synthesis of 3,3,3-trifluoropropene oxide : This study describes a method for preparing 2-bromo-3,3,3-trifluoropropyl acetate, a compound closely related to the structure of this compound, showcasing a process that might be applicable for further derivations of the compound (Ramachandran & Padiya, 2007).

Azirine Strategy for Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates : This study used a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, demonstrating the potential of incorporating trifluoropropyl groups into complex heterocyclic structures (Khlebnikov et al., 2018).

Chemical Reactions and Pathways

Hetarynes IX : The study explored the reactions of bromoethoxypyridines with lithium piperidide in piperidine, hinting at the reactivity of piperidine derivatives and potentially offering insight into the chemical behavior of this compound under similar conditions (Plas et al., 2010).

Superacid-catalyzed preparation of aryl-substituted piperidines : This research involved the electrophilic chemistry of tetrahydropyridines in superacid, leading to aryl-substituted piperidines, which might relate to the structural modification or synthesis pathways for this compound (Klumpp et al., 2001).

Relay Photocatalytic Reaction : A photocatalytic defluorinative reaction with N-aryl amino acids using a bulk industrial chemical closely related to this compound was studied, showcasing advanced chemical synthesis techniques that may be applicable to similar compounds (Zeng et al., 2022).

Biological Applications and Mechanistic Insights

- Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides : This research identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, suggesting the biological relevance of piperidine derivatives and potentially guiding further research on similar compounds like this compound for biological applications (Thalji et al., 2013).

Propiedades

IUPAC Name |

1-(2-bromo-3,3,3-trifluoropropyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVNSMUEFJOGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)

![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)

![N-(4-chlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2630117.png)

![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2630122.png)

![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2630124.png)

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)